molecular formula C18H26N2O3S B2861273 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole CAS No. 898644-85-4

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Cat. No.: B2861273
CAS No.: 898644-85-4
M. Wt: 350.48
InChI Key: NTVLWOULJRHCAL-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a substituted phenylsulfonyl group at the 1-position and an isopropyl substituent at the 2-position of the imidazole ring.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLWOULJRHCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole, identified by the CAS number 723744-69-2, is a compound belonging to the imidazole family. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its antitumor and antimicrobial properties, supported by data tables and relevant case studies.

  • Molecular Formula : C16H21N3O5S
  • Molecular Weight : 367.42 g/mol
  • Boiling Point : 567.4 ± 60.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : -5.08 ± 0.60 (predicted)

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating various imidazole derivatives, Compound 4f , closely related to our compound of interest, demonstrated outstanding antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The IC50 values were significantly lower than those of established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

CompoundCell LineIC50 (µM)Selectivity Index
4fA54918.5323–46
SGC-790115.00
HeLa12.50
5-FUA54925.00
MTXHeLa30.00

The selectivity index indicates that normal L-02 liver cells tolerated Compound 4f significantly better than tumor cells, suggesting a favorable therapeutic window .

The mechanism through which these compounds exert their antitumor effects includes the induction of apoptosis in cancer cells. Specifically, Compound 4f was shown to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner . This shift in protein expression leads to enhanced apoptosis, as evidenced by increased caspase-3 activation.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

Antibacterial Studies

A study conducted on related imidazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications in the imidazole ring could enhance antibacterial potency.

CompoundBacterial StrainZone of Inhibition (mm)
Imidazole Derivative AS. aureus15
Imidazole Derivative BE. coli18
Target CompoundS. aureusTBD
Target CompoundE. coliTBD

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular data of the target compound with similar imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole (Target) ~C₁₉H₂₈N₂O₃S ~380–390 2-ethoxy-5-isopropyl-4-methylphenylsulfonyl; 2-isopropyl Safety concerns emphasized (handling/storage)
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole () C₁₈H₂₆N₂O₃S 350.48 2-ethyl; 4-methyl on imidazole Lower molecular weight; simpler substitution
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester () C₂₉H₂₂F₇N₇O₃ 609.5 Fluorine/trifluoromethyl groups; benzimidazole-pyridine backbone Pharmaceutical potential (LC/MS: m/z 609.5)
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one () C₂₀H₂₂N₂O₃S 370.47 Benzenesulfonyl-ethyl; dihydroimidazolone core Reduced aromaticity; modified ring reactivity
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () C₃₆H₂₆N₂ 486.61 Naphthalenyl; triphenyl substitution Condensation synthesis; UV-Vis/FT-IR analysis

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Conversely, naphthalenyl and biphenyl substituents () introduce extended π-systems, favoring aromatic interactions in biological targets .
  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents () significantly elevate molecular weight and polarity, likely improving binding affinity in drug-receptor interactions but reducing solubility .
  • Core Modifications: The dihydroimidazolone structure () introduces a non-aromatic ring, reducing resonance stability and altering tautomeric behavior compared to fully conjugated imidazoles .

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